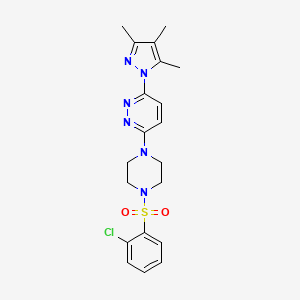

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

This compound belongs to the pyridazine class of heterocyclic molecules, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure features two distinct pharmacophores:

- A piperazine ring substituted at the 4-position with a 2-chlorophenylsulfonyl group.

- A pyridazine core substituted at the 6-position with a 3,4,5-trimethyl-1H-pyrazol-1-yl moiety.

Pyridazine derivatives are known for diverse biological activities, including anti-inflammatory, antiplatelet, and antimicrobial effects . The sulfonyl-piperazine group is frequently employed in medicinal chemistry to enhance solubility and modulate receptor interactions, while substituted pyrazoles contribute to steric and electronic tuning .

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2S/c1-14-15(2)24-27(16(14)3)20-9-8-19(22-23-20)25-10-12-26(13-11-25)30(28,29)18-7-5-4-6-17(18)21/h4-9H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOJGBALTHCLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, which undergoes nucleophilic substitution reactions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-(2-chlorophenylsulfonyl)piperazine.

Attachment of the Pyrazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides or amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it is studied for its potential as a ligand in receptor binding studies. The piperazine and pyrazole rings are known to interact with various biological targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs reported in the literature:

Key Observations:

Piperazine Modifications :

- Substituting the sulfonyl group’s aryl moiety (e.g., 2-chlorophenyl vs. biphenyl-4-sulfonyl ) alters steric bulk and electronic properties. The 2-chlorophenylsulfonyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., 2-fluorophenyl ).

- Electron-withdrawing groups (e.g., sulfonyl) improve solubility and binding affinity in receptor pockets, as seen in purine derivatives .

Pyridazinone derivatives (e.g., compound in ) exhibit reduced aromaticity, which may decrease planarity and affect stacking interactions.

Synthetic Routes :

- Most analogs are synthesized via nucleophilic substitution on dichloropyridazine followed by sulfonylation or hydrolysis .

Biological Activity

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine ring and a chlorophenyl sulfonyl group , along with a trimethyl-pyrazole moiety . The molecular formula is , with a molecular weight of approximately 397.92 g/mol. Its unique structure allows it to interact with various biological targets, influencing several cellular pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyridazine Core : This is often achieved through cyclization reactions.

- Functionalization of the Piperazine Ring : The introduction of the chlorophenyl sulfonyl group is accomplished via nucleophilic substitution.

- Incorporation of the Pyrazole Moiety : This step involves electrophilic aromatic substitution or similar methods.

Optimization of these steps is crucial for maximizing yield and purity while minimizing environmental impact during industrial production.

Anticancer Activity

Research has indicated that compounds within this chemical class exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of key enzymes associated with tumor growth, such as:

- BRAF(V600E)

- EGFR

- Aurora-A kinase

These inhibitors can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Derivatives similar to this compound have been tested against various pathogens, showing effectiveness against:

- Fungal strains (e.g., Candida species)

- Mycobacterium tuberculosis

These findings suggest potential applications in treating infections resistant to conventional therapies .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds that inhibit microglial activation have shown promise in models of neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Chlorophenyl Sulfonyl Group | Enhances anticancer activity |

| Trimethyl Pyrazole Moiety | Contributes to anti-inflammatory effects |

| Piperazine Ring | Modulates receptor interactions |

These insights guide further modifications to enhance efficacy and reduce toxicity .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Anticancer Efficacy : A study demonstrated that specific pyrazole derivatives significantly inhibited tumor growth in xenograft models by targeting multiple pathways involved in cancer progression.

- Antimicrobial Testing : A series of synthesized pyrazoles showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents.

- Neuroprotective Effects : In vitro studies indicated that certain derivatives could reduce inflammatory markers in microglial cells, providing a basis for their use in neurodegenerative disease models.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring, nucleophilic substitution on the pyridazine core, and functionalization of the pyrazole moiety. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .

- Catalyst use : Triethylamine or DMAP can accelerate sulfonylation and coupling reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) are effective for isolating high-purity products .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substitution patterns on the pyridazine, piperazine, and pyrazole rings. For example, the sulfonyl group’s sulfur atom induces deshielding in adjacent protons .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the 2-chlorophenyl sulfonyl group .

- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., expected [M+H]+ peak for CHClNOS) .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Address these by:

- Standardized assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and include positive/negative controls .

- Dose-response profiling : Perform IC/EC curves across 8–10 concentrations to assess potency thresholds .

- Off-target screening : Employ panels (e.g., Eurofins CEREP) to evaluate selectivity against 50+ receptors/enzymes .

- Meta-analysis : Compare structural analogs (e.g., triazolo-pyridazines in ) to identify activity trends linked to substituents .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

Use molecular modeling and cheminformatics:

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to predict binding to kinases or neurotransmitter receptors. Prioritize targets with high docking scores (e.g., ΔG < -8 kcal/mol) .

- MD simulations : Simulate ligand-receptor complexes for 100+ ns to assess stability of interactions (e.g., sulfonyl group hydrogen bonding) .

- QSAR modeling : Correlate substituent effects (e.g., 3,4,5-trimethylpyrazole vs. 3-methylpyrazole) with activity data from analogs .

Basic: What analytical techniques are essential for monitoring degradation products under stability studies?

Methodological Answer:

- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with gradient elution (0.1% TFA in acetonitrile/water) to separate degradation products. Track UV absorption at 254 nm .

- LC-MS : Identify hydrolyzed products (e.g., cleavage of sulfonamide bonds) via fragmentation patterns .

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to simulate accelerated aging .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine ring for improved bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance dispersion in physiological media .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., chlorinated solvents) .

- Waste disposal : Neutralize acidic/basic residues before discarding, and segregate halogenated waste .

Advanced: How can researchers reconcile conflicting data on the compound’s metabolic stability?

Methodological Answer:

- Liver microsome assays : Compare stability in human vs. rodent microsomes to identify species-specific metabolism .

- CYP inhibition studies : Test against CYP3A4, CYP2D6, etc., to assess enzyme-mediated degradation .

- Metabolite ID : Use LC-HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What synthetic routes are reported for analogous pyridazine-piperazine hybrids?

Methodological Answer:

- Suzuki coupling : Attach aryl/heteroaryl groups to the pyridazine core using Pd catalysts .

- Nucleophilic aromatic substitution : Introduce piperazine via displacement of chloropyridazine intermediates .

- Click chemistry : Functionalize pyrazole rings with triazoles for enhanced bioactivity .

Advanced: How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

Methodological Answer:

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~3.5 to 2–3 .

- Plasma protein binding (PPB) : Measure PPB via equilibrium dialysis; aim for <90% binding to improve free fraction .

- Half-life extension : Pegylate the molecule or conjugate with albumin-binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.